pKa Differential of 12.87 Log Units vs. Non-Brominated Analog Drives Ionization-State-Dependent Selection
The target compound exhibits a predicted pKa of 2.73 ± 0.10 , which is approximately 12.87 log units lower than the predicted pKa of 15.60 ± 0.10 for the non-brominated analog 3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS 83405-71-4) . This dramatic increase in acidity is attributed to the electron-withdrawing inductive effect of the 4-bromine substituent. At physiological pH 7.4, the target compound exists >99.99% as the carboxylate anion, whereas the non-brominated analog remains >99.99% protonated. This differential ionization governs aqueous solubility, protein-ligand electrostatic interactions, and suitability for salt formation—all critical parameters in drug discovery workflows.
| Evidence Dimension | Acid dissociation constant (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 2.73 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS 83405-71-4): pKa = 15.60 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 12.87 log units; target compound is ~7.4 × 10^12-fold more acidic |
| Conditions | Predicted pKa values from ChemicalBook/ACD/Labs; both compounds measured under identical computational protocols |
Why This Matters
For procurement decisions in drug discovery or chemical biology, this pKa differential dictates which compound is suitable for applications requiring a charged carboxylate pharmacophore at physiological pH—the target compound provides this; the non-brominated analog does not.
